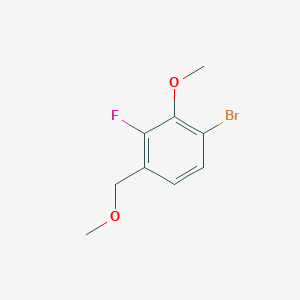

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

Description

Properties

Molecular Formula |

C9H10BrFO2 |

|---|---|

Molecular Weight |

249.08 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene |

InChI |

InChI=1S/C9H10BrFO2/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

FPBPCHILJVWANW-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=C(C=C1)Br)OC)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach involving:

- Introduction of methoxy and methoxymethyl groups on the benzene ring.

- Selective fluorination at the 3-position.

- Controlled bromination at the 1-position.

This sequence requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Starting Materials and Key Intermediates

Common starting materials include:

- 2-Methoxymethyl-4-nitrophenol as a precursor for methoxymethyl substitution (patent EP1103542A2).

- 1-Fluoro-4-(methoxymethyl)benzene for subsequent bromination steps (general synthetic knowledge).

- Halogenating agents such as bromine, bromoacetamide, or bromide salts for bromination.

Detailed Preparation Routes

Methoxymethylation and Fluorination

- Methoxymethylation of phenolic compounds can be achieved by reacting 2-methoxymethyl-4-nitrophenol with haloacetamides (e.g., bromoacetamide or iodoacetamide) in dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether at reflux temperatures (80–120 °C).

- Fluorination is typically introduced by starting from fluorinated benzene derivatives or by electrophilic fluorination of methoxymethylated intermediates.

Bromination

- Bromination of 1-fluoro-4-(methoxymethyl)benzene is performed using bromine or brominating agents under controlled low temperatures in inert solvents such as dichloromethane to prevent over-bromination and side reactions.

- Catalysis with iodide salts (e.g., sodium iodide or potassium iodide) can enhance the efficiency of halogen exchange reactions.

- The reaction temperature is critical: below 80 °C results in low conversion; above 140 °C leads to degradation. Optimal temperature range is 80–120 °C.

Catalytic Hydrogenation (If Applicable)

Solvents and Reaction Conditions

Purification Techniques

- The product is purified by standard organic chemistry techniques such as recrystallization, column chromatography, or distillation depending on scale.

- Isolation of salts (e.g., hydrochloride or sulfate) is used for sensitive intermediates to prevent oxidation.

- Washing with aqueous acid/base and drying over sodium sulfate are common work-up steps.

Research Findings and Comparative Analysis

Reaction Efficiency and Yields

- Methoxymethylation reactions catalyzed by iodide salts achieve high conversion rates (>90%) in 16 hours under reflux conditions.

- Bromination under controlled conditions yields the desired brominated fluoromethoxybenzene derivatives with moderate to high yields (60–85%).

- Catalytic hydrogenation of nitro precursors proceeds cleanly without by-products, simplifying purification.

Spectroscopic Characterization

- ^1H NMR and ^13C NMR spectra confirm substitution patterns, with characteristic chemical shifts for methoxy (around δ 3.7–3.9 ppm) and methoxymethyl groups (δ ~4.5 ppm).

- Bromine and fluorine substituents influence aromatic proton splitting patterns and chemical shifts, aiding structure confirmation.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: Formation of amines or thiols derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or defluorinated products.

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug discovery and development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the methoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or complexity:

Key Observations :

- Substituent Position : The methoxymethyl group at the 4-position in the target compound introduces steric bulk and electron-donating effects compared to simpler analogs like 2-Bromo-4-fluoro-1-methoxybenzene .

- Electron Effects : Fluorine and bromine act as meta-directing groups, but the methoxymethyl group (electron-donating) may alter regioselectivity in electrophilic substitution relative to benzyloxy-protected analogs .

Physicochemical Properties

Data from comparable compounds highlight trends in stability and reactivity:

Analysis :

- Increased molecular weight in the target compound correlates with higher predicted lipophilicity, impacting solubility in polar solvents .

- The methoxymethyl group likely reduces crystallinity compared to nitro-substituted analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene), which exhibit higher melting points .

Biological Activity

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine, fluorine, and methoxy groups can influence the compound's reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structural arrangement of the substituents plays a critical role in determining its biological activity. The presence of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like methoxy) affects its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that methoxy-substituted aromatic compounds can demonstrate cytotoxic effects against various bacterial strains and fungi. For example, benzyl bromide derivatives have been reported to show high activity against Gram-positive bacteria and fungi, while exhibiting moderate activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Method Used |

|---|---|---|

| Benzyl Bromide Derivatives | Gram-positive bacteria, fungi | Disk diffusion method |

| Chalcone Derivatives | Various pathogenic strains | Microbroth dilution technique |

| Methoxy-substituted Aromatic Compounds | Cytotoxic against cancer cell lines | Cell viability assays |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Methoxy-substituted compounds are known to exhibit cytotoxic effects on specific cancer cell lines, suggesting potential therapeutic applications in oncology. The unique electronic characteristics imparted by the methoxy groups enhance the compound's ability to interact with cellular targets involved in cancer progression.

Case Study: Anticancer Effects

In a study evaluating the cytotoxicity of methoxy-substituted benzene derivatives, it was found that certain derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating signaling pathways.

- Reactive Oxygen Species Generation : Some studies suggest that methoxy-substituted compounds can induce oxidative stress in cancer cells, leading to cell death.

- Electrophilic Interactions : The presence of bromine and fluorine can enhance electrophilic character, allowing for interactions with nucleophilic sites in biological molecules.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene, and how can purity be optimized?

Methodology :

- Stepwise functionalization : Begin with a substituted benzene precursor (e.g., 2-methoxy-4-(methoxymethyl)benzene) and introduce bromine and fluorine groups sequentially. Bromination can be achieved via electrophilic aromatic substitution using Br₂/FeBr₃, while fluorination may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Protection/deprotection strategies : Use methoxymethyl (MOM) groups to protect reactive sites during synthesis. For example, the MOM group in position 4 can be introduced via Williamson ether synthesis (methoxymethyl chloride and a base like NaH) .

- Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products. Monitor purity via GC-MS or HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

- NMR : Use H and C NMR to confirm substituent positions and assess electronic environments. For example, the methoxymethyl group’s protons resonate at δ 3.3–3.5 ppm, while fluorine’s deshielding effect alters adjacent proton shifts .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrFO₃ at m/z ≈ 285.0).

- IR spectroscopy : Identify functional groups (e.g., C-O stretches for methoxy groups at ~1250 cm⁻¹) .

Q. How does steric hindrance from the methoxymethyl group influence reactivity in cross-coupling reactions?

Methodology :

- Suzuki-Miyaura coupling : The bromine at position 1 is sterically accessible for coupling with aryl boronic acids. However, the methoxymethyl group at position 4 may slow reaction kinetics due to steric bulk. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C to enhance turnover .

- Buchwald-Hartwig amination : Test bulky ligands (e.g., t-BuXPhos) to mitigate steric effects during C-N bond formation .

Advanced Research Questions

Q. How can regioselective functionalization of the benzene ring be achieved given competing substituent effects?

Methodology :

- Electronic vs. steric control : The electron-donating methoxy group (position 2) directs electrophiles to positions 5 and 6, while the fluorine (position 3) exerts a mild deactivating effect. Use DFT calculations to model substituent directing trends and validate via nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation experiments .

- Orthogonal protection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to redirect reactivity .

Q. What are the mechanistic implications of competing elimination pathways during dehalogenation?

Methodology :

Q. How does this compound serve as a precursor for bioactive molecules, and what stability challenges arise?

Methodology :

- Pharmaceutical intermediates : Convert the bromine to azide (NaN₃/CuI) for click chemistry applications. The fluorine enhances metabolic stability in drug candidates.

- Stability testing : Assess hydrolytic degradation (e.g., under acidic/neutral conditions) via accelerated stability studies (40°C/75% RH for 4 weeks). The methoxymethyl group is prone to hydrolysis at pH < 3, requiring formulation in lyophilized forms .

Data Contradictions and Resolution

- Synthetic yield discrepancies : Literature reports varying yields (50–80%) for similar brominated aromatics. Differences in catalyst loading (e.g., 1 mol% vs. 5 mol% Pd) and solvent purity (anhydrous vs. technical grade) are key variables. Replicate protocols with rigorously dried solvents and inert atmospheres .

- NMR signal assignments : Conflicting δ values for methoxymethyl protons in similar compounds (e.g., δ 3.3 vs. 3.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.